molecular formula C23H23F3N4O3S B2732333 N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 933210-91-4

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2732333
CAS No.: 933210-91-4
M. Wt: 492.52
InChI Key: VXJYCINPQINURX-UHFFFAOYSA-N
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Description

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that features a pyridazine ring substituted with an azepane group and a trifluoromethoxybenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized by reacting hydrazine with a diketone or a ketoester. The azepane group is then introduced through nucleophilic substitution reactions. Finally, the trifluoromethoxybenzene sulfonamide moiety is attached via sulfonation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and sulfonamides, such as:

Uniqueness

What sets N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide apart is its combination of a pyridazine ring with an azepane group and a trifluoromethoxybenzene sulfonamide moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications .

Properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O3S/c24-23(25,26)33-19-8-10-20(11-9-19)34(31,32)29-18-7-5-6-17(16-18)21-12-13-22(28-27-21)30-14-3-1-2-4-15-30/h5-13,16,29H,1-4,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJYCINPQINURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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